1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a derivative of glucofuranose. It is a chemical compound with the molecular formula C13H22O6 and a molecular weight of 274.31. This compound is often used in research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose can be synthesized through the cyclization of glucofuranose derivatives. The reaction typically involves the use of cyclohexanone and methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Methanol or other suitable organic solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Glucofuranose derivatives, cyclohexanone, and methanol
Catalysts: Acidic catalysts
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound can:
Interact with enzymes: Modulate enzyme activity by binding to active sites or allosteric sites.
Affect cellular pathways: Influence cellular signaling pathways and metabolic processes.
Bind to receptors: Interact with cell surface or intracellular receptors to elicit biological responses.
Comparison with Similar Compounds
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose can be compared with other similar compounds, such as:
- 1,2-O-Isopropylidene-alpha-D-glucofuranose
- 1,2-O-Benzylidene-alpha-D-glucofuranose
- 1,2-O-Cyclopentylidene-alpha-D-glucofuranose
Uniqueness
The uniqueness of this compound lies in its cyclohexylidene protecting group, which provides distinct steric and electronic properties compared to other protecting groups. This makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
13322-87-7 |
---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(1S)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1 |
InChI Key |
GWIJXRQWFMLKAN-RNWYCLNJSA-N |
SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC3(O2)CCCCC3 |
Canonical SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.